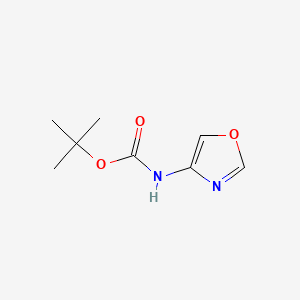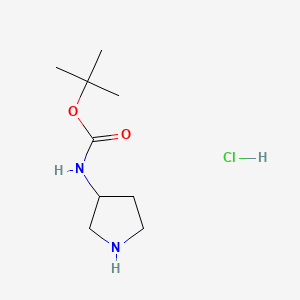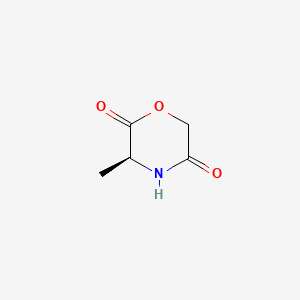![molecular formula C27H32O4S2 B592419 3/'-O-[(DIMETHOXYTRITYL)PROPYL][3-HYDROXYPROPYL]DISULFIDE CAS No. 132796-34-0](/img/new.no-structure.jpg)
3/'-O-[(DIMETHOXYTRITYL)PROPYL][3-HYDROXYPROPYL]DISULFIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3/'-O-[(DIMETHOXYTRITYL)PROPYL][3-HYDROXYPROPYL]DISULFIDE: is a chemical compound with the molecular formula C27H32O4S2 and a molecular weight of 484.68 g/mol . This compound is characterized by the presence of a disulfide bond, which is a key feature in many biochemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3/'-O-[(DIMETHOXYTRITYL)PROPYL][3-HYDROXYPROPYL]DISULFIDE typically involves the reaction of 3-hydroxypropyl disulfide with dimethoxytrityl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes but with enhanced purification steps to ensure high purity. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The disulfide bond in 3/'-O-[(DIMETHOXYTRITYL)PROPYL][3-HYDROXYPROPYL]DISULFIDE can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trityl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3/'-O-[(DIMETHOXYTRITYL)PROPYL][3-HYDROXYPROPYL]DISULFIDE is used as a protecting group in organic synthesis, particularly in the synthesis of oligonucleotides.
Biology: In biological research, this compound is used to study disulfide bond formation and reduction in proteins.
Industry: In the industrial sector, it is used in the production of high-purity chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The primary mechanism of action of 3/'-O-[(DIMETHOXYTRITYL)PROPYL][3-HYDROXYPROPYL]DISULFIDE involves the formation and cleavage of disulfide bonds. This property is exploited in various biochemical processes, including protein folding and stabilization. The compound can interact with thiol groups in proteins, leading to the formation of disulfide-linked protein complexes.
Comparación Con Compuestos Similares
- 3/'-O-[(DIMETHOXYTRITYL)PROPYL][3-HYDROXYPROPYL]DISULFIDE
- 3/'-O-[(DIMETHOXYTRITYL)PROPYL][3-HYDROXYPROPYL]SULFIDE
- 3/'-O-[(DIMETHOXYTRITYL)PROPYL][3-HYDROXYPROPYL]THIOL
Uniqueness: The presence of the disulfide bond in this compound makes it particularly useful in applications requiring reversible covalent bonding. This distinguishes it from similar compounds that may lack the disulfide functionality.
Propiedades
Número CAS |
132796-34-0 |
|---|---|
Fórmula molecular |
C27H32O4S2 |
Peso molecular |
484.669 |
Nombre IUPAC |
3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]propyldisulfanyl]propan-1-ol |
InChI |
InChI=1S/C27H32O4S2/c1-29-25-14-10-23(11-15-25)27(22-8-4-3-5-9-22,24-12-16-26(30-2)17-13-24)31-19-7-21-33-32-20-6-18-28/h3-5,8-17,28H,6-7,18-21H2,1-2H3 |
Clave InChI |
DCSUYKCXLPKENR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCSSCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)
![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)

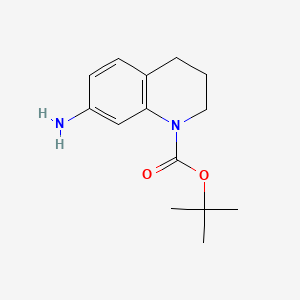
![Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B592347.png)
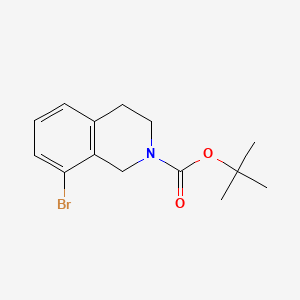

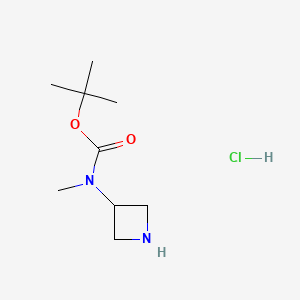
![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)
![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)
